molecular formula C9H9Cl2NO4S B2549879 Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate CAS No. 478049-31-9

Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate

Cat. No. B2549879
CAS RN: 478049-31-9
M. Wt: 298.13
InChI Key: KIRILKNUGJTXBA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate is a chemical compound with the molecular formula C9H9Cl2NO4S . It has a molecular weight of 298.14 .


Molecular Structure Analysis

The molecular structure of Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, 4 oxygen atoms, and 1 sulfur atom .

Scientific Research Applications

These applications highlight the versatility and significance of “Ethyl 2-[(3,5-dichloro-2-pyridinyl)sulfonyl]acetate” across diverse scientific domains. Further research will uncover additional uses and refine its potential impact. If you need more information or have specific questions, feel free to ask! 🌟

properties

IUPAC Name

ethyl 2-(3,5-dichloropyridin-2-yl)sulfonylacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-2-16-8(13)5-17(14,15)9-7(11)3-6(10)4-12-9/h3-4H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIRILKNUGJTXBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CS(=O)(=O)C1=C(C=C(C=N1)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>44.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24821063
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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